molecular formula C25H26N4O B5581608 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5581608
M. Wt: 398.5 g/mol
InChI Key: FDYPIFHXCRQMHK-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a quinazolinone moiety, which contribute to its distinct chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action would depend on the specific biological targets of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antihistamines and antipsychotics .

Safety and Hazards

As with any chemical compound, handling “2-[4-(diphenylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and biological activity .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(diphenylmethyl)piperazine with appropriate reagents to introduce the quinazolinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid
  • 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol
  • 2-[4-(phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to these similar compounds, 2-[4-(diphenylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c30-23-13-7-12-22-21(23)18-26-25(27-22)29-16-14-28(15-17-29)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,24H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPIFHXCRQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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